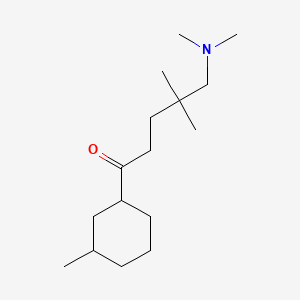
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is an organic compound with a complex structure It belongs to the class of ketones and contains multiple functional groups, including a dimethylamino group and a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Cyclohexyl Ring: Starting with a suitable cyclohexane derivative, functionalize the ring to introduce the desired substituents.
Introduction of the Dimethylamino Group: Use a nucleophilic substitution reaction to introduce the dimethylamino group.
Formation of the Ketone: Oxidize the appropriate precursor to form the ketone functional group.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimized reaction conditions, including temperature control, catalysts, and purification techniques. The specific methods would depend on the desired scale and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ketone group would yield carboxylic acids, while reduction would yield secondary alcohols.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone may have applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-5-(dimethylamino)-1-pentanone: Lacks the cyclohexyl ring, which may result in different chemical and biological properties.
4,4-Dimethyl-1-(3-methylcyclohexyl)-1-pentanone:
Uniqueness
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is unique due to the presence of both the dimethylamino group and the cyclohexyl ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Eigenschaften
CAS-Nummer |
3853-21-2 |
|---|---|
Molekularformel |
C16H31NO |
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
5-(dimethylamino)-4,4-dimethyl-1-(3-methylcyclohexyl)pentan-1-one |
InChI |
InChI=1S/C16H31NO/c1-13-7-6-8-14(11-13)15(18)9-10-16(2,3)12-17(4)5/h13-14H,6-12H2,1-5H3 |
InChI-Schlüssel |
FKMOUOGGXWFBEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)C(=O)CCC(C)(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


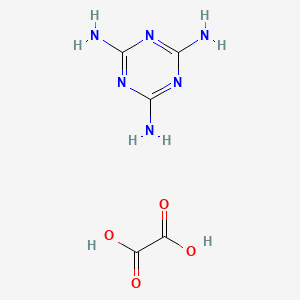
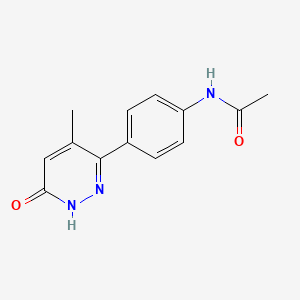
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
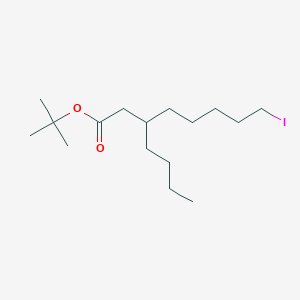
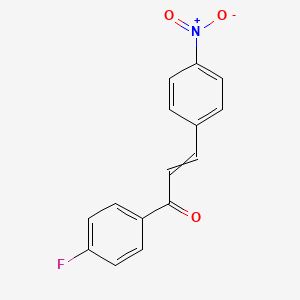
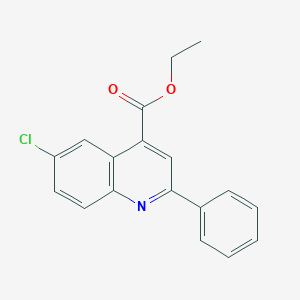
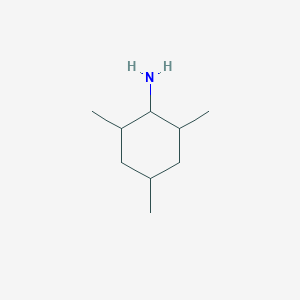
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)

![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
